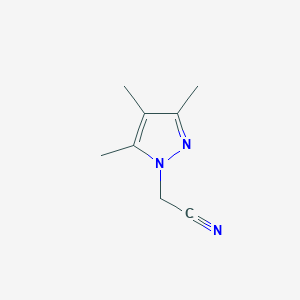![molecular formula C7H5N3O4 B1293087 5-Methyl-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylic acid CAS No. 1104927-34-5](/img/structure/B1293087.png)
5-Methyl-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 5-Methyl-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylic acid is a derivative of the isoxazolo[5,4-d]pyrimidine class. This class of compounds has been the subject of various studies due to their interesting biological activities and potential therapeutic applications. The derivatives of isoxazolo[4,5-d]pyrimidine have been synthesized and assessed for their pharmacological properties, including immunological activity and anxiolytic effects .
Synthesis Analysis
The synthesis of isoxazolo[5,4-d]pyrimidine derivatives involves the reaction of substituted 5-amino-3-methylisoxazol-4-carboxylic acid hydrazide with ethyl ortho-formate . Another method includes starting from 4-amino-3-oxo-isoxazolidine-5-carboxylic acid amide to prepare 5-alkyl and 5-arylisoxazolo[4,5-d]pyrimidinones . Additionally, a metal carbonyl mediated rearrangement of ethyl 3-oxo-2-(1,2,4-oxadiazol-5-yl)propanoates has been used to synthesize fully substituted pyrimidines, which can be further modified at various positions to introduce different substituents .
Molecular Structure Analysis
The molecular structure of isoxazolo[5,4-d]pyrimidine derivatives is characterized by the presence of a pyrimidine ring fused with an isoxazole ring. The substitution pattern on the rings, particularly at the 5-position of the pyrimidine ring, plays a crucial role in determining the biological activity of these compounds. The presence of a bridgehead nitrogen atom in the heterocyclic system is another structural feature that can influence the reactivity and interaction of these molecules with biological targets .
Chemical Reactions Analysis
Isoxazolo[5,4-d]pyrimidine derivatives undergo various chemical reactions, including condensation and cyclization, to form more complex heterocyclic systems. For instance, the condensation of 5-pyrimidine carboxylic acid derivatives with 3-(2-bromoacetyl)coumarins followed by cyclization yields thiazolo[3,2-a]pyrimidine derivatives . These reactions are typically facilitated by the presence of reactive functional groups such as carboxylic acid esters and ketones within the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazolo[5,4-d]pyrimidine derivatives are influenced by their molecular structure. The introduction of various substituents can alter properties such as solubility, melting point, and stability. The compounds exhibit differential inhibitory activities in biological models, which can be attributed to the character and location of the substituted groups . The pharmacological assessment of some derivatives has shown that certain aryl derivatives possess anxiolytic activity, suggesting their potential use as therapeutic agents .
Wissenschaftliche Forschungsanwendungen
Synthesis of Pharmacologically Active Derivatives
Research indicates that derivatives of isoxazolo[4,5-d]pyrimidine exhibit pharmacological properties, including anxiolytic activity. Wagner, Becan, and Nowakowska (2004) synthesized a series of new 5-alkyl and 5-arylisoxazolo[4,5-d]pyrimidinones from 4-amino-3-oxo-isoxazolidine-5-carboxylic acid amide, finding that some aryl derivatives showed interesting anxiolytic activities when tested pharmacologically in comparison with Diazepam (Wagner, E., Becan, L., & Nowakowska, E., 2004).
Green Chemistry Synthesis
Bamoharram et al. (2010) reported the synthesis of Isoxazolo[5,4-d]pyrimidine-4,6(5H,7H)diones using Keggin heteropolyacid H-3[PW12O40] as a green solid acid catalyst at room temperature. This one-pot process highlights the compound's role in facilitating environmentally friendly synthesis methods (Bamoharram, F. et al., 2010).
Development of Fused Heterocyclic Systems
The compound serves as a precursor for the synthesis of novel fused heterocyclic systems. For example, Bakhite, Al‐Sehemi, and Yamada (2005) prepared a series of pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related systems, showcasing the versatility of this scaffold in heterocyclic chemistry (Bakhite, E. A., Al‐Sehemi, A., & Yamada, Y. M. A., 2005).
Antimicrobial Activity
Derivatives synthesized from this chemical structure have been studied for their antimicrobial properties. Rajanarendar et al. (2008) prepared compounds from 1-aryl-3-(-3-methyl-5-styryl-4isoxazolyl)ureas and tested their antibacterial and antifungal activities, illustrating the potential of these compounds in pharmaceutical applications (Rajanarendar, E. et al., 2008).
Supramolecular Chemistry
The structural features of thiazolo[3, 2-a]pyrimidines, related to the chemical structure , have been analyzed to understand their supramolecular aggregation and conformational features, providing insights into the design of new materials with specific properties (Nagarajaiah, H. & Begum, N., 2014).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-methyl-4-oxo-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O4/c1-10-2-8-5-3(6(10)11)4(7(12)13)9-14-5/h2H,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCEPHUOIZFUAJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(C1=O)C(=NO2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[2-(dimethylamino)ethyl]-N-methylbenzamide](/img/structure/B1293006.png)
![4-{4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-YL]-benzoyl}morpholine](/img/structure/B1293008.png)
![4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[(5-methyl-2-furyl)methyl]benzamide](/img/structure/B1293010.png)
![3-(Benzylamino)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1293011.png)
![[(Cyclopropylmethyl)thio]acetic acid](/img/structure/B1293015.png)
![4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl chloride](/img/structure/B1293016.png)
![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl chloride](/img/structure/B1293017.png)
![3-Isopropyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1293019.png)
![[(2-Pyrrolidin-1-ylethyl)thio]acetic acid](/img/structure/B1293021.png)
![({[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]-methyl}thio)acetic acid](/img/structure/B1293022.png)
![3-({[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)propanoic acid](/img/structure/B1293023.png)


